4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid
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Overview
Description
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is a chemical compound with the molecular formula C6H7N3O3S and a molecular weight of 201.21 g/mol It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives.
Scientific Research Applications
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with nucleophilic centers in biological molecules, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(5-phenyl-1,3,4-thiadiazol-2-ylamino)butanoic acid: This compound has a similar structure but with a phenyl group attached to the thiadiazole ring.
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative that serves as a precursor for the synthesis of more complex compounds.
1,3,4-Oxadiazole derivatives: These compounds are structurally similar but contain an oxygen atom in place of the sulfur atom in the thiadiazole ring.
Uniqueness
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the thiadiazole ring in its structure is particularly noteworthy, as thiadiazole derivatives have been associated with various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- CAS Number : 26861-97-2
- Molecular Formula : C6H7N3O3S
- IUPAC Name : this compound
The compound features a carboxylic acid group, an oxo group, and a thiadiazole moiety, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with carboxylic acid derivatives. A common synthetic route includes:
- Starting Materials : 2-amino-1,3,4-thiadiazole and succinic anhydride.
- Reaction Conditions : The reaction is conducted in organic solvents such as acetone or ethanol with a base like potassium carbonate to facilitate the formation of the desired product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiadiazole ring can act as a nucleophile or electrophile in biochemical reactions, influencing pathways related to cell signaling and metabolism.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that compounds similar to this compound displayed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as low as 0.25mug/mL against resistant strains of Mycobacterium tuberculosis .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential:
- Research Findings : In vitro studies revealed that certain analogs exhibited cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction through the modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiadiazole and oxadiazole derivatives:
Compound Name | Structure | Biological Activity | MIC (µg/mL) |
---|---|---|---|
This compound | Structure | Antimicrobial | 0.25 |
1-Amino-2-thiolbenzothiadiazole | Structure | Anticancer | 0.5 |
5-Sulfamoylthiadiazole | Structure | Antimicrobial | 0.1 |
Properties
IUPAC Name |
4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLCXMIWSXYXNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405558 |
Source
|
Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26861-97-2 |
Source
|
Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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